2-Fluoro-4-methyl-6-nitrophenol
Overview
Description
2-Fluoro-4-methyl-6-nitrophenol is an organic compound with the molecular formula C7H6FNO3 It is a derivative of phenol, characterized by the presence of a fluorine atom, a methyl group, and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Fluoro-4-methyl-6-nitrophenol involves the nitration of 2-fluoro-4-methylphenol. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Another method involves the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate, which is then converted to 2-fluoro-4-nitrophenol through acid neutralization .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimization of reaction parameters are common practices to enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methyl-6-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-methyl-6-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-6-nitrophenol depends on its interaction with specific molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to various targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-nitrophenol
- 2-Fluoro-6-nitrophenol
- 4-Fluoro-3-nitrophenol
Uniqueness
2-Fluoro-4-methyl-6-nitrophenol is unique due to the presence of both a methyl group and a nitro group on the benzene ring, which can significantly influence its chemical reactivity and physical properties. The combination of these substituents makes it distinct from other similar compounds and can lead to different applications and reactivity patterns.
Properties
IUPAC Name |
2-fluoro-4-methyl-6-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSTVMNAYZSGTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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